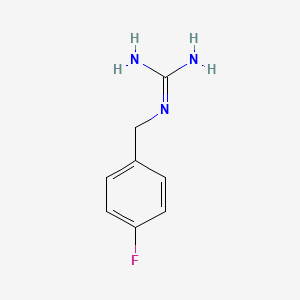1-(4-Fluorobenzyl)Guanidine
CAS No.: 459-33-6
Cat. No.: VC3918683
Molecular Formula: C8H10FN3
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 459-33-6 |
|---|---|
| Molecular Formula | C8H10FN3 |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methyl]guanidine |
| Standard InChI | InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
| Standard InChI Key | DDTYPUJUKWPXSK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN=C(N)N)F |
| Canonical SMILES | C1=CC(=CC=C1CN=C(N)N)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(4-Fluorobenzyl)Guanidine features a guanidine group () attached to a 4-fluorobenzyl backbone. The fluorine atom at the para position of the benzyl ring influences electronic distribution, enhancing lipophilicity and metabolic stability . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 167.18 g/mol | |
| Exact Mass | 167.0864 Da | |
| LogP (Partition Coefficient) | 2.00 | |
| Topological Polar Surface Area | 61.9 Ų |
The SMILES notation C1=CC(=CC=C1CN=C(N)N)F and InChIKey DDTYPUJUKWPXSK-UHFFFAOYSA-N provide unambiguous representations of its structure .
Spectroscopic and Chromatographic Data
Predicted collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 168.09316 | 133.0 |
| [M+Na]+ | 190.07510 | 142.3 |
| [M-H]- | 166.07860 | 135.3 |
These values aid in distinguishing protonated and deprotonated forms during analytical profiling .
Synthetic Methodologies
One-Pot Three-Step Synthesis
A general procedure for guanidine derivatives involves sequential reactions with N-chlorophthalimide, isocyanides, and amines . For 1-(4-Fluorobenzyl)Guanidine:
-
Step 1: N-Chlorophthalimide reacts with 4-fluorobenzyl isocyanide in anhydrous acetonitrile at 0°C.
-
Step 2: Triethylamine and aniline derivatives are added, facilitating nucleophilic substitution.
-
Step 3: Methylhydrazine introduction cleaves the phthalimide group, yielding the guanidine base.
Reaction conditions (e.g., 2 h stirring at 40°C) and purification via silica gel chromatography (acetone/hexane gradients) are critical for optimizing yields .
Challenges and Optimizations
-
Impurity Management: Triethylamine hydrochloride byproducts necessitate flash chromatography on neutral alumina .
-
Tautomerism: NMR spectra may reveal tautomeric mixtures, requiring careful interpretation .
Future Directions
-
Structure-Activity Relationships: Systematic modifications to the benzyl or guanidine groups could optimize potency.
-
In Vivo Studies: Efficacy and toxicity profiling in animal models are essential for therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume